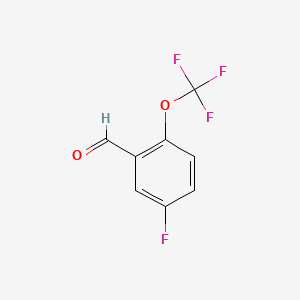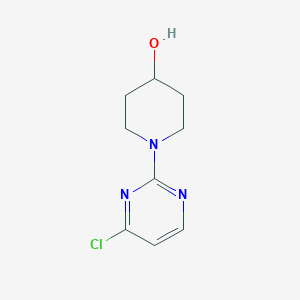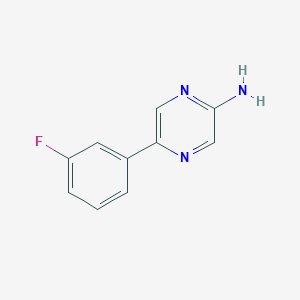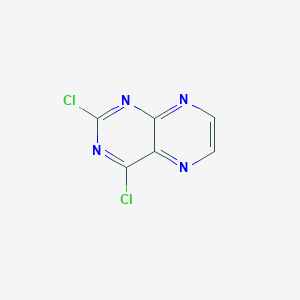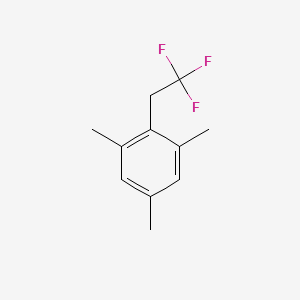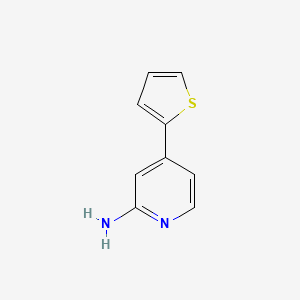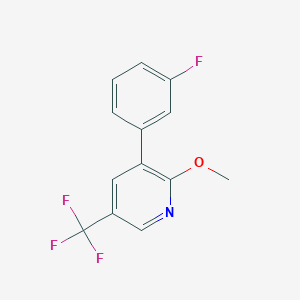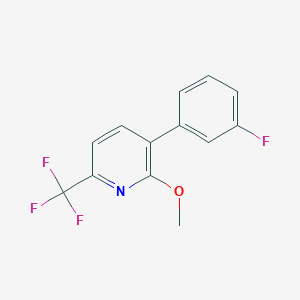
4-(4-氟-6-三氟甲基苯基)吡啶
描述
4-(4-Fluoro-6-trifluoromethylphenyl)pyridine is a useful research compound. Its molecular formula is C12H7F4N and its molecular weight is 241.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药应用
三氟甲基吡啶,如“4-(4-氟-6-三氟甲基苯基)吡啶”,是活性农药成分中的关键结构基序 . 它们主要用于保护农作物免受害虫侵害 . 氟乳草胺丁酯是第一个被引入农药市场的含三氟甲基吡啶衍生物,此后,已有20多种新的含三氟甲基吡啶的农药获得了ISO通用名 .
医药应用
三氟甲基吡啶在制药行业也得到广泛应用 . 五种含有三氟甲基吡啶部分的药物已获得市场批准,许多候选药物目前正在进行临床试验 .
兽药应用
在兽药行业,两种含有三氟甲基吡啶部分的药物已获得市场批准 . 这表明“4-(4-氟-6-三氟甲基苯基)吡啶”在动物保健产品中的潜力。
合成方法
三氟甲基吡啶的合成通常涉及两种主要方法:一种是利用三氯甲基吡啶进行氯原子与氟原子交换,另一种是利用含三氟甲基的结构单元组装吡啶 .
独特的理化性质
三氟甲基吡啶衍生物的生物活性被认为是由于氟原子的独特理化性质和吡啶部分的独特特征相结合 .
未来应用
作用机制
Target of Action
Similar compounds, such as flonicamid, which contains the 4-trifluoromethyl-pyridine structure, are known to target pests that feed on sap .
Mode of Action
It’s worth noting that the presence of a fluorine atom and a carbon-containing pyridine in its structure may bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Biochemical Pathways
Compounds with similar structures, such as flonicamid, are known to interfere with the feeding mechanism of sap-feeding pests, disrupting their normal biochemical pathways .
Result of Action
Similar compounds are known to disrupt the normal functioning of pests, leading to their eventual death .
生化分析
Biochemical Properties
4-(4-Fluoro-6-trifluoromethylphenyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways in which they are involved.
Cellular Effects
The effects of 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine can lead to hepatotoxicity and nephrotoxicity in animal models . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-(4-Fluoro-6-trifluoromethylphenyl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux and metabolite levels, leading to changes in physiological responses. For example, the inhibition of cytochrome P450 enzymes by 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine can result in the accumulation of certain metabolites, which may have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, and its distribution within the cell can be influenced by binding to intracellular proteins.
Subcellular Localization
The subcellular localization of 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
4-[4-fluoro-2-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-9-1-2-10(8-3-5-17-6-4-8)11(7-9)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANCNTPXPCTWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



